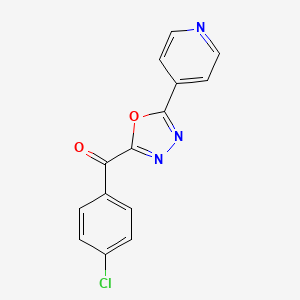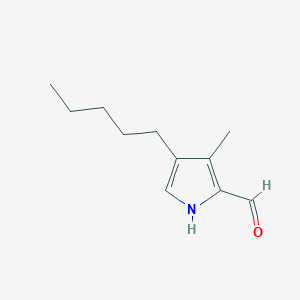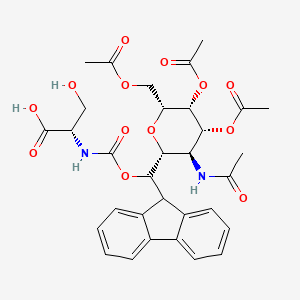
((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” is a complex organic molecule that features a combination of carbohydrate and amino acid moieties. This compound is notable for its intricate structure, which includes multiple acetoxy groups, a fluorenyl moiety, and an L-serine residue. Such compounds are often of interest in the fields of medicinal chemistry and biochemistry due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Functional Groups: The hydroxyl groups of the carbohydrate moiety are protected using acetyl groups to prevent unwanted side reactions.
Formation of the Glycosidic Bond: The carbohydrate moiety is linked to the fluorenyl moiety through a glycosidic bond formation, often using a glycosyl donor and an acceptor under acidic conditions.
Introduction of the Amino Acid: The L-serine residue is introduced through peptide coupling reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Deprotection and Purification: The final compound is obtained by deprotecting the acetyl groups under mild conditions, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesizers, flow chemistry techniques, and large-scale chromatographic purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or Swern oxidation.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: PCC, Swern oxidation.
Reduction: NaBH4, LiAlH4.
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).
Major Products
Hydrolysis: Free hydroxyl groups.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitrated or halogenated fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular targets.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl moiety can facilitate binding to hydrophobic pockets, while the carbohydrate and amino acid residues can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglucosamine: A simple carbohydrate derivative with similar acetyl and hydroxyl groups.
Fluorenylmethoxycarbonyl (Fmoc) Amino Acids: Compounds with a fluorenyl moiety and amino acid residues.
Acetylated Sugars: Carbohydrates with multiple acetyl groups.
Uniqueness
The uniqueness of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” lies in its combination of a carbohydrate moiety, a fluorenyl group, and an amino acid residue. This unique structure allows for diverse interactions and applications in various fields of research.
Eigenschaften
Molekularformel |
C32H36N2O13 |
|---|---|
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
(2S)-2-[[[(2R,3S,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-15(36)33-26-29(45-18(4)39)27(44-17(3)38)24(14-43-16(2)37)46-30(26)28(47-32(42)34-23(13-35)31(40)41)25-21-11-7-5-9-19(21)20-10-6-8-12-22(20)25/h5-12,23-30,35H,13-14H2,1-4H3,(H,33,36)(H,34,42)(H,40,41)/t23-,24+,26+,27-,28?,29+,30+/m0/s1 |
InChI-Schlüssel |
HYJACCKPNURXTO-KLEGULNCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)N[C@@H](CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NC(CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


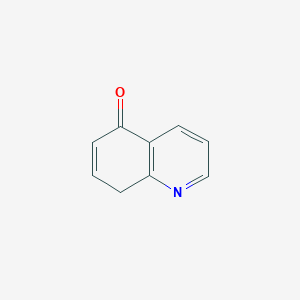
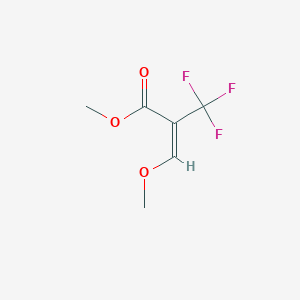

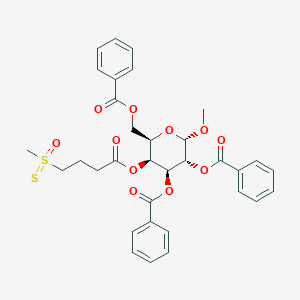
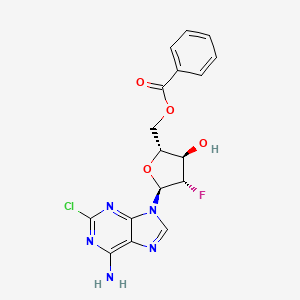
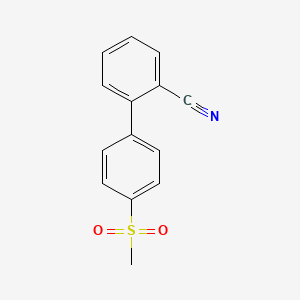
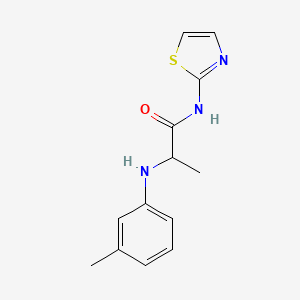
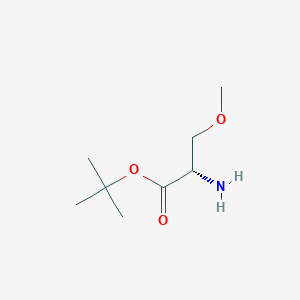
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
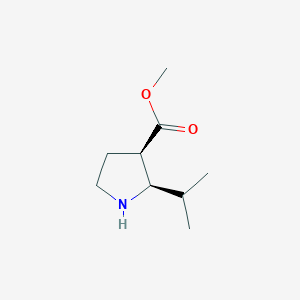
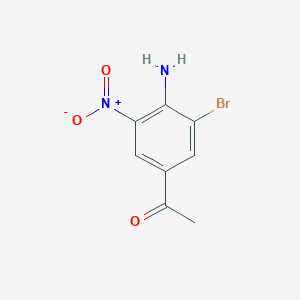
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
